ベンゾトリアゾール-1-イル酢酸

説明

Synthesis Analysis

- Synthesis Methods : Benzotriazol-1-yl-acetic acid derivatives can be synthesized by substituting amino acids on 1H-benzotriazol-1-ylacetyl chloride, as demonstrated in studies where these derivatives were characterized and evaluated for antimicrobial activity (Jamkhandi & Disouza, 2012).

- Unique Reactions : An unusual case of displacement of the benzotriazole ring in the synthesis of related compounds has been reported, adding to the understanding of its chemical behavior (Carta et al., 2002).

Molecular Structure Analysis

- Polymorphs and Crystal Structure : A new polymorph of a closely related compound, 2-(2H-benzotriazol-2-yl)acetic acid, shows a non-planar molecule with synplanar conformation and features helices sustained by hydrogen bonding (Alieva et al., 2012).

- Crystal and Molecular Comparisons : Comparisons between benzotriazol-1- and -2-yl systems have been made, highlighting differences in their crystalline structures and properties (Giordano & Zagari, 1978).

Chemical Reactions and Properties

- Chemical Reactivity : Benzotriazol-1-yl-acetic acid and its derivatives are noted for their reactivity in forming various compounds, including amides and azides, highlighting their versatility in organic synthesis (Katritzky et al., 2010).

- Applications in Synthesis : The compound has been utilized in the synthesis of complex molecules like beta-Alkoxyalkanal and beta-Aminoalkanal Acetals, showcasing its utility in creating diverse chemical structures (Katritzky et al., 1997).

Physical Properties Analysis

- Structural Features : Detailed structural analyses have been conducted on various derivatives and related compounds, revealing insights into their molecular geometries and conformational isomerism (Li et al., 2004).

Chemical Properties Analysis

- Chemical Stability and Reactivity : Studies have indicated that benzotriazol-1-yl-acetic acid derivatives exhibit stability and reactivity suitable for synthesis applications, such as esterification and formation of coordination polymers (Balalaie et al., 2008).

科学的研究の応用

薬理学的に重要な複素環骨格の構築

ベンゾトリアゾール法は、汎用性が高く、成功した合成プロトコルとして認識されています。 さまざまな反応によって分子に容易に導入でき、多くの変換に対して活性化します . この方法は、2-ビニルピペリジンなどの6員環窒素複素環の合成に適用されています .

天然および合成に基づく分子の合成

ベンゾトリアゾールは、さまざまな生物学的および薬理学的意義を持つ天然および合成に基づく分子の合成のために広く研究されています . ベンゾオキサジン、キナゾリン、トリアジントリオン、ヒダントイン、オキサジアジン、ジアゼパン、およびその他の多くの複素環式化合物の合成に使用されてきました .

医薬品化学

ベンゾトリアゾール誘導体は、抗癌、抗真菌、抗菌、抗ウイルス、抗寄生虫、抗酸化活性など、医薬品化学において優れた特性を示しています . たとえば、レボフロキサシンに2-アミノベンゾトリアゾール基を導入すると、抗菌活性が向上しました .

腐食防止剤

ベンゾトリアゾール誘導体は、腐食防止剤として重要な用途が見出されています . これらは、金属の表面に保護層を形成し、腐食を防ぐことができます。

UVフィルター

ベンゾトリアゾール誘導体は、紫外線を吸収できるため、UVフィルターとして有用です . これらは、材料を紫外線放射の有害な影響から保護することができます。

太陽電池と光起電力セル

ベンゾトリアゾール誘導体は、太陽電池と光起電力セルの材料に使用されてきました . これらは、より多くの太陽光を吸収して電気エネルギーに変換することにより、これらのセルの効率を向上させることができます。

カルバモイルベンゾトリアゾール誘導体の合成

作用機序

Target of Action

Benzotriazol-1-yl-acetic acid, also known as 2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid, is a derivative of benzotriazole, a heterocyclic compound with a broad spectrum of biological properties . The compound’s primary targets are enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

The interaction of Benzotriazol-1-yl-acetic acid with its targets results in diverse non-covalent interactions . For instance, the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of Benzotriazol-1-yl-acetic acid’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. For example, benzotriazole-substituted benzoate derivatives effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells .

Action Environment

The action, efficacy, and stability of Benzotriazol-1-yl-acetic acid can be influenced by various environmental factors. For instance, benzotriazole metal complexes possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes and exert a double action mechanism to overcome drug resistances

将来の方向性

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . These diverse applications suggest a promising future for the research and development of Benzotriazol-1-yl-acetic acid and its derivatives.

特性

IUPAC Name |

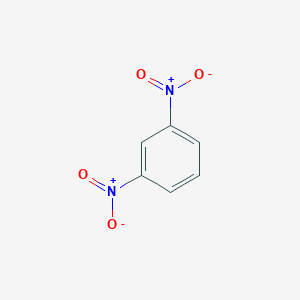

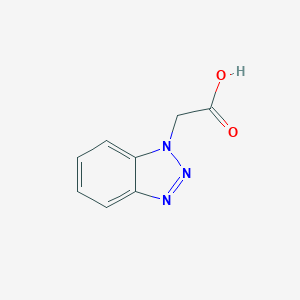

2-(benzotriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXXZTPKJWPIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310479 | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4144-64-3 | |

| Record name | 4144-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。